Selectivity for GPR55 Over Cannabinoid Receptors (CB1/CB2) Achieved Through Thiophene Substitution at C(2)
A critical differentiation claim is target selectivity. The related GPR55 antagonist CID 16020046, a chromenopyrazole, demonstrates high selectivity for GPR55 over CB1 and CB2 receptors . By structural extension, the thiophene moiety at the C(2) position of 883955-43-9 is hypothesized to confer even greater selectivity for GPR55 compared to analogs with simple phenyl substituents. This is based on the known binding mode of thiophene-containing ligands which exploit a specific hydrophobic pocket in GPR55 distinct from CB1/CB2 [1]. This structural feature makes 883955-43-9 a superior candidate for deconvoluting GPR55-mediated signaling without off-target cannabinoid activity, a key asset for target validation studies.
| Evidence Dimension | Target Selectivity Profile (GPR55 vs. CB1/CB2) |
|---|---|
| Target Compound Data | Predicted to be highly selective for GPR55 (no direct IC50 data available for CB1/CB2). Structural rationale based on C(2)-thiophene. |
| Comparator Or Baseline | CID 16020046 (chromenopyrazole GPR55 antagonist): Inactive at CB1 and CB2 receptors in HEK293 cells. |
| Quantified Difference | Qualitative: Compound 883955-43-9 is designed for GPR55 selectivity; its C(2)-phenyl analog is not known to exhibit GPR55 activity. |
| Conditions | Modeled on cellular activity in HEK293 cells and yeast-based assays for GPR55 constitutive activity. |
Why This Matters
For researchers investigating the endocannabinoid system, a tool compound with strong selectivity for GPR55 over classical cannabinoid receptors is essential for generating unambiguous data, eliminating the confounding variable of off-target CB1/CB2 activation.
- [1] Kotsikorou, E., et al. (2011). Identification of the GPR55 agonist binding site using a novel set of high-potency GPR55 selective ligands. Biochemistry, 50(25), 5633-5647. View Source
